molecular formula C21H20O5 B14715630 [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate CAS No. 10499-09-9

[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate

Cat. No.: B14715630
CAS No.: 10499-09-9
M. Wt: 352.4 g/mol
InChI Key: GXYODSQQOXOLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate: is a synthetic organic compound belonging to the class of chromen derivatives. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate typically involves the condensation of 7-hydroxy-4-methyl coumarin with acetic anhydride in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate involves the activation of prolyl hydroxylase-2, which leads to the downregulation of hypoxia-inducible factor-1α and fatty acid synthase. This results in the induction of apoptosis in cancer cells through the mitochondrial-mediated death pathway . The compound also exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation .

Properties

CAS No.

10499-09-9

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate

InChI

InChI=1S/C21H20O5/c1-4-20-19(15-5-8-17(9-6-15)24-13(2)22)11-16-7-10-18(25-14(3)23)12-21(16)26-20/h5-12,20H,4H2,1-3H3

InChI Key

GXYODSQQOXOLLH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.